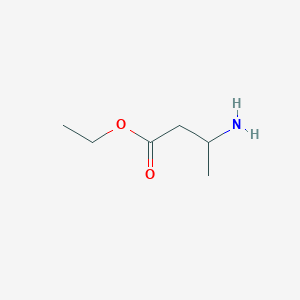

ethyl 3-aminobutanoate

Description

The exact mass of the compound Ethyl 3-aminobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77084. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314973 | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5303-65-1 | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5303-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective synthesis of ethyl 3-aminobutanoate

An In-depth Technical Guide to the Enantioselective Synthesis of Ethyl 3-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound, a valuable chiral building block in the pharmaceutical industry. This document details various synthetic strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.

Introduction

This compound is a chiral molecule of significant interest in the synthesis of complex, optically active pharmaceutical ingredients. The presence of a stereocenter at the C3 position makes its enantioselective synthesis a critical challenge. This guide explores the primary asymmetric strategies to obtain enantiopure (R)- or (S)-ethyl 3-aminobutanoate, focusing on enzymatic resolution, asymmetric catalysis, and the use of chiral auxiliaries.

Synthetic Strategies

The principal routes for the enantioselective synthesis of this compound and its precursors can be broadly categorized as:

-

Enzymatic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

-

Asymmetric Catalysis: Chiral metal catalysts or organocatalysts are employed to stereoselectively create the desired chiral center. Rhodium-catalyzed asymmetric hydrogenation is a prominent example.

-

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

A logical workflow for selecting a synthetic approach is presented below.

Caption: Decision workflow for synthetic strategy selection.

Comparative Data of Synthetic Methods

The following tables summarize quantitative data for different enantioselective methods.

Table 1: Enzymatic Resolution of Ethyl 3-Hydroxybutanoate Precursors

| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Product |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | Acetylation | ~50 | >96 | (S)-ethyl 3-hydroxybutyrate |

| Candida antarctica Lipase B (CALB) | (R)-enriched ethyl 3-acetoxybutyrate | Alcoholysis | - | >96 | (R)-ethyl 3-hydroxybutyrate |

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 50 | 98 (ester), 93 (acid) | (R)-ester, (S)-acid |

Note: Data for ethyl 3-hydroxy-3-phenylpropanoate is included as a relevant analogue.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation

| Catalyst | Substrate | H₂ Pressure (psi) | Solvent | Yield (%) | ee (%) |

| Rh-Me-DuPhos | β-(Acylamino)acrylates (E-isomers) | 40 | Toluene | >95 | up to 99.6 |

| Rh-BICP | β-(Acylamino)acrylates (E/Z mixture) | - | - | >95 | up to 99 |

| BridgePhos-Rh | 3-Benzoylaminocoumarins | - | - | up to 98 | up to 99.7 |

Experimental Protocols

Protocol 1: Enzymatic Resolution via Acetylation (for (S)-enantiomer precursor)

This protocol is adapted from a two-step enzymatic resolution process.

Reaction Setup:

-

In a suitable reactor, combine racemic ethyl 3-hydroxybutyrate and vinyl acetate.

-

Add immobilized Candida antarctica lipase B (CALB).

-

The reaction is conducted solvent-free.

Procedure:

-

Stir the mixture at a controlled temperature (e.g., 45°C).

-

Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion is achieved.

-

Upon reaching the target conversion, separate the enzyme by filtration.

-

The product, (S)-ethyl 3-hydroxybutyrate, and the remaining starting material, now enriched in the (R)-enantiomer of ethyl 3-acetoxybutyrate, are separated by fractional distillation.

Protocol 2: Asymmetric Hydrogenation of a β-(Acylamino)acrylate

This protocol is a general procedure based on established methods for rhodium-catalyzed asymmetric hydrogenation.[1]

Reaction Setup:

-

In a flame-dried, argon-purged Schlenk flask, dissolve the β-(acylamino)acrylate substrate in an appropriate solvent (e.g., toluene).

-

In a separate glovebox, prepare a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., Me-DuPhos or BICP).

Procedure:

-

Transfer the catalyst solution to the reaction flask containing the substrate under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 40 psi).

-

Stir the reaction mixture at room temperature for the specified time, monitoring for completion by TLC or GC.

-

Upon completion, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched ethyl 3-(acylamino)butanoate.

-

The acyl group can then be removed under standard conditions to yield the target this compound.

The general workflow for this process is illustrated below.

Caption: Workflow for asymmetric hydrogenation.

Protocol 3: Synthesis via Chiral Auxiliary

This method involves the conjugate addition of a chiral amine to an α,β-unsaturated ester.

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve a chiral amine (e.g., N-benzyl-N-α-methylbenzylamine) in an anhydrous solvent like THF.

-

Cool the solution to -78°C.

Procedure:

-

Slowly add a strong base, such as n-butyllithium, to form the lithium amide.

-

To this solution, add tert-butyl crotonate dropwise.

-

Allow the reaction to proceed at -78°C until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

The chiral auxiliary is subsequently removed via hydrogenolysis to yield the desired 3-aminobutanoate.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies. The choice of method depends on factors such as the desired enantiomer, scale, cost, and available equipment. Enzymatic resolution offers a green and highly selective approach, particularly for producing precursors. Rhodium-catalyzed asymmetric hydrogenation provides a direct and efficient route to the protected amine with high enantioselectivity.[1] The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

Resolving Racemic Ethyl 3-Aminobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques for the resolution of racemic ethyl 3-aminobutanoate, a critical chiral building block in the synthesis of various pharmaceutical compounds. Enantiomerically pure β-amino acids and their esters are vital for the development of drugs where stereochemistry dictates efficacy and safety. This document details enzymatic and chemical resolution strategies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their needs.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and widely used method for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, lipases are highly effective in catalyzing the N-acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted amino ester.

Lipase-Catalyzed N-Acylation

Lipases such as Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B), as well as lipases from Pseudomonas species, have demonstrated high efficiency and enantioselectivity in the resolution of β-amino esters. The choice of enzyme, acyl donor, and solvent are critical parameters that influence the reaction's success.

Quantitative Data Summary for Lipase-Catalyzed Resolution

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate | Enantiomeric Excess (e.e.) of Product | Enantioselectivity (E-value) | Reference |

| Candida antarctica lipase B | Butyl butanoate | Diisopropyl ether | ~50 | >99% (S)-enantiomer | >99% (R)-enantiomer | >100 | [1][2] |

| Candida antarctica lipase A | Ethyl butanoate | Ethyl butanoate | ~50 | >99% (R)-enantiomer | >99% (S)-amide | >100 | [3] |

| Pseudomonas cepacia lipase | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | ~50 | High (not specified) | High (not specified) | >200 | [4] |

| Pseudomonas fluorescens lipase | Vinyl acetate | Methanol/Vinyl acetate | ~50 | 97% ((+)-enantiomer) | >98% ((-)-enantiomer) | >200 (for a similar substrate) | [5] |

Experimental Protocol: Enzymatic Resolution with CAL-B

This protocol is a representative procedure for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (often available as Novozym 435).

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Acyl donor (e.g., butyl butanoate or vinyl acetate)

-

Anhydrous organic solvent (e.g., diisopropyl ether, toluene, or tert-butyl methyl ether)

-

Magnetic stirrer and heating plate

-

Reaction vessel

-

Standard workup and purification equipment (e.g., filtration setup, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of racemic this compound (1.0 eq) in the chosen anhydrous organic solvent, add the acyl donor (1.0-1.5 eq).

-

Add the immobilized CAL-B (typically 10-50 mg per mmol of substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.

-

Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

The enzyme can be washed with the solvent and reused.

-

The filtrate, containing the unreacted (S)-ethyl 3-aminobutanoate and the N-acylated (R)-enantiomer, is concentrated under reduced pressure.

-

The two compounds are then separated by standard purification techniques, such as column chromatography on silica gel.

Dynamic Kinetic Resolution

A limitation of EKR is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating a racemization catalyst into the EKR system. This catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of the desired acylated product.

For β-amino esters, DKR can be achieved by combining an enantioselective lipase with a suitable racemization catalyst, such as a palladium-based catalyst.

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution is a classical method that involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques such as fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

For the resolution of basic compounds like this compound, acidic chiral resolving agents such as tartaric acid or its derivatives are commonly used.

Quantitative Data for Chemical Resolution of a Similar Amine

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| (1-methyl-2-phenyl)ethylamine | (-)-Tartaric Acid | Isopropanol | 87.5 | 83.5 | [2] |

Experimental Protocol: Resolution with Tartaric Acid

This protocol is a general procedure for the chemical resolution of racemic this compound using L-(+)-tartaric acid and is adapted from procedures for similar amines.[2] Optimization of solvent, temperature, and stoichiometry will be necessary.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid (or D-(-)-tartaric acid)

-

Solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Hydrochloric acid (optional, for salt conversion)

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Standard laboratory glassware for crystallization and extraction

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5-1.0 eq), in the same solvent, heating gently if necessary.

-

Combine the two solutions. The diastereomeric salt may precipitate immediately or upon cooling. Stir the mixture at room temperature or below to facilitate crystallization.

-

Fractional Crystallization: Collect the precipitated salt by filtration. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.

-

The collected crystals can be recrystallized from a fresh portion of the solvent to improve diastereomeric purity.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic (pH > 10) to liberate the free amine.

-

Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the desired enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 3. Ethyl (3R)-3-aminobutanoate | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

Synthesis of (R)-ethyl 3-aminobutanoate from Ethyl Acetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing (R)-ethyl 3-aminobutanoate, a valuable chiral building block in the pharmaceutical industry, starting from the readily available precursor, ethyl acetoacetate. This document details two primary strategies: a direct asymmetric reductive amination and a two-step approach involving the synthesis and subsequent conversion of (R)-ethyl 3-hydroxybutanoate. Detailed experimental protocols, comparative data, and process visualizations are provided to assist researchers in selecting and implementing the most suitable synthetic strategy.

Synthetic Strategies

Two principal pathways for the synthesis of (R)-ethyl 3-aminobutanoate from ethyl acetoacetate have been established:

-

Direct Asymmetric Reductive Amination: This one-pot approach involves the direct conversion of the β-ketoester to the corresponding β-amino ester using an ammonia source and a chiral catalyst. This method is highly efficient due to its atom economy and reduced number of synthetic steps.

-

Two-Step Synthesis via (R)-ethyl 3-hydroxybutanoate: This strategy first involves the asymmetric reduction of the ketone in ethyl acetoacetate to the corresponding (R)-configured secondary alcohol. The resulting hydroxyl group is then converted to an amino group with inversion of stereochemistry.

The choice between these strategies will depend on factors such as catalyst availability, desired enantiopurity, and scalability.

Direct Asymmetric Reductive Amination

The direct reductive amination of β-keto esters offers a streamlined route to chiral β-amino esters. The use of a chiral ruthenium catalyst in the presence of an ammonia source and a reducing agent has been shown to be highly effective.

Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination

This protocol is based on the direct reductive amination of β-keto esters using a chiral Ru-ClMeOBIPHEP catalyst.

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate (NH₄OAc)

-

(R)-Ru-ClMeOBIPHEP catalyst

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and high-pressure reactor (autoclave)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, the chiral Ru-catalyst is prepared.

-

Reaction Setup: To a high-pressure reactor, add the (R)-Ru catalyst, ethyl acetoacetate, and ammonium acetate.

-

Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) as the solvent.

-

Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas and heat to the desired temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reactor to room temperature and carefully release the hydrogen pressure. The reaction mixture is then concentrated under reduced pressure. The resulting residue, which may contain the product as an ammonium salt, can be neutralized with a mild base and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude (R)-ethyl 3-aminobutanoate can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualization of Direct Reductive Amination

Caption: Direct asymmetric reductive amination of ethyl acetoacetate.

Two-Step Synthesis via (R)-ethyl 3-hydroxybutanoate

This widely-used method involves two distinct transformations: the asymmetric reduction of the ketone and the subsequent conversion of the resulting alcohol to an amine.

Step 1: Asymmetric Reduction of Ethyl Acetoacetate to (R)-ethyl 3-hydroxybutanoate

The enantioselective reduction of the prochiral ketone in ethyl acetoacetate is a critical step. Both biocatalytic and chemocatalytic methods have been successfully employed to produce the (R)-enantiomer.

This protocol describes the asymmetric reduction of ethyl acetoacetate to (R)-ethyl 3-hydroxybutyrate using Paracoccus denitrificans, which has been shown to produce the (R)-enantiomer with high optical purity.[1]

Materials:

-

Paracoccus denitrificans cell culture

-

Ethyl acetoacetate (EAA)

-

Sodium nitrate (NaNO₃)

-

Buffer solution (e.g., phosphate buffer)

-

Standard laboratory glassware and incubator/shaker

Procedure:

-

Cell Culture: Cultivate Paracoccus denitrificans under appropriate conditions to obtain a sufficient cell density.

-

Reaction Setup: In a reaction vessel, suspend the microbial cells in a suitable buffer.

-

Substrate and Inducer Addition: Add ethyl acetoacetate and sodium nitrate to the cell suspension. The nitrate induces the desired reductase activity under anaerobic conditions.[1]

-

Reaction Conditions: Maintain the reaction under anaerobic conditions at a controlled temperature and pH with gentle agitation.

-

Work-up and Purification: After the reaction is complete, the cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated. The resulting (R)-ethyl 3-hydroxybutanoate can be purified by distillation.[1]

This method utilizes sodium borohydride as the reducing agent in the presence of a chiral modifier, L-(+)-tartaric acid, to achieve the asymmetric reduction of ethyl acetoacetate to (R)-ethyl 3-hydroxybutanoate.[2]

Materials:

-

Ethyl acetoacetate

-

L-(+)-Tartaric acid

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-(+)-tartaric acid in anhydrous THF and cool the solution to -20 °C.

-

Substrate Addition: Add a solution of ethyl acetoacetate in THF to the cooled tartaric acid solution.

-

Reducing Agent Addition: Add sodium borohydride to the mixture in one portion with stirring.

-

Reaction: Stir the reaction mixture for an extended period (e.g., 13 hours) at -20 °C.[2]

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 1N HCl to quench the reaction.

-

Work-up: Remove the THF under reduced pressure. Extract the aqueous layer with diethyl ether. Wash the combined organic extracts with saturated aqueous NaHCO₃ and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent. Purify the residue by silica gel column chromatography to obtain (R)-ethyl 3-hydroxybutanoate.[2]

Step 2: Conversion of (R)-ethyl 3-hydroxybutanoate to (R)-ethyl 3-aminobutanoate

The conversion of the hydroxyl group to an amino group must proceed with inversion of stereochemistry to yield the desired (R)-amino ester from the (R)-hydroxy ester. The Mitsunobu reaction is a well-established method for achieving this transformation.

This protocol outlines a general procedure for the Mitsunobu reaction to convert a secondary alcohol to an amine precursor (an azide or a phthalimide derivative) with inversion of configuration.[3][4][5]

Materials:

-

(R)-ethyl 3-hydroxybutanoate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

A nitrogen nucleophile (e.g., hydrazoic acid (HN₃) generated in situ, or phthalimide)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-ethyl 3-hydroxybutanoate, triphenylphosphine, and the nitrogen nucleophile (e.g., phthalimide) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting alcohol is consumed (monitored by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to isolate the intermediate (e.g., ethyl (S)-3-azidobutanoate or the phthalimide derivative).

-

Conversion to Amine:

-

Azide Reduction: The resulting azide is then reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).

-

Phthalimide Deprotection: The phthalimide group can be removed by treatment with hydrazine hydrate in ethanol to liberate the free amine.[4]

-

Visualization of the Two-Step Synthetic Pathway

References

- 1. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Aminobutanoate Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-aminobutanoate hydrochloride, a valuable building block in the development of various pharmaceutical compounds. This document details two primary synthetic routes from the readily available starting material, ethyl acetoacetate, presenting structured data, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below for reference.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol [1] | 167.63 g/mol |

| CAS Number | 542-05-2 (racemate) | 102014-64-2 (racemate)[2] |

| Appearance | Colorless liquid | White to off-white solid |

| Solubility | Soluble in water and most organic solvents. | Soluble in water and ethanol, insoluble in ether and benzene.[2] |

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound hydrochloride from ethyl acetoacetate are outlined below. The first is a multi-step synthesis involving the formation of an intermediate alcohol, while the second is a more direct reductive amination.

Route 1: Multi-Step Synthesis via Ethyl 3-Hydroxybutanoate

This pathway involves a three-step sequence:

-

Reduction of Ethyl Acetoacetate: The keto group of ethyl acetoacetate is reduced to a hydroxyl group to form ethyl 3-hydroxybutanoate.

-

Conversion to Amine: The hydroxyl group is then converted to an amino group. A common method for this transformation is a two-step process involving a Mitsunobu reaction to form an azide, followed by a Staudinger reduction.

-

Hydrochloride Salt Formation: The resulting this compound is converted to its hydrochloride salt.

Caption: Multi-step synthesis of this compound HCl.

Route 2: Direct Reductive Amination

This approach provides a more direct conversion of ethyl acetoacetate to this compound through a one-pot reductive amination reaction, followed by the formation of the hydrochloride salt.

Caption: Direct synthesis via reductive amination.

Experimental Protocols

Detailed experimental procedures for each synthetic step are provided below.

Route 1: Experimental Protocols

Step 1: Synthesis of (S)-Ethyl 3-Hydroxybutanoate via Yeast Reduction

This protocol utilizes baker's yeast for the asymmetric reduction of ethyl acetoacetate.

Materials and Reagents:

-

Baker's yeast

-

Sucrose

-

Ethyl acetoacetate

-

Tap water

-

Celite

-

Ethyl ether

-

Magnesium sulfate

Procedure:

-

In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.

-

Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.

-

Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Continue stirring for 50–60 hours at room temperature. Monitor the reaction by gas chromatography.

-

Upon completion, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

-

Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of ethyl ether.

-

Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the residue by fractional distillation under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate.[3]

Quantitative Data:

| Parameter | Value |

|---|---|

| Yield | 59–76% |

| Boiling Point | 71–73°C at 12 mmHg |

Step 2a: Synthesis of Ethyl 3-Azidobutanoate via Mitsunobu Reaction

This procedure converts the hydroxyl group to an azide with inversion of stereochemistry.

Materials and Reagents:

-

Ethyl 3-hydroxybutanoate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 3-hydroxybutanoate (1.0 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.) and diphenylphosphoryl azide (1.2 eq.).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[4][5][6]

Step 2b: Synthesis of this compound via Staudinger Reduction

This reaction reduces the azide to a primary amine.

Materials and Reagents:

-

Ethyl 3-azidobutanoate

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve ethyl 3-azidobutanoate (1.0 eq.) in THF.

-

Add triphenylphosphine (1.1 eq.) to the solution and stir at room temperature. The reaction is typically complete within a few hours, as evidenced by the cessation of nitrogen evolution.

-

Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.

-

Stir for an additional 1-2 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.[7][8]

Route 2: Experimental Protocol

Direct Reductive Amination of Ethyl Acetoacetate

This protocol describes the direct conversion of ethyl acetoacetate to this compound.

Materials and Reagents:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Methanol

-

Raney Nickel

-

Hydrogen gas

Procedure:

-

In an autoclave, combine ethyl acetoacetate (1.0 eq.), ammonium acetate (1.5 eq.), and methanol.

-

Add Raney Nickel catalyst (a slurry in methanol).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1000-1500 psi) and heat to the appropriate temperature (e.g., 80-100°C).

-

Maintain stirring and monitor the reaction progress by analyzing aliquots.

-

Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Quantitative Data (Representative):

| Parameter | Value |

|---|

| Yield | >80% (typical for similar reductive aminations) |

Final Step: Hydrochloride Salt Formation

This procedure is applicable to the this compound obtained from either route.

Materials and Reagents:

-

This compound

-

Anhydrous diethyl ether or ethyl acetate

-

Anhydrous hydrogen chloride (gas or solution in ether)

Procedure:

-

Dissolve the crude or purified this compound in anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate of this compound hydrochloride will form.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

|---|

| Yield | Typically quantitative |

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound hydrochloride, a key intermediate in pharmaceutical synthesis. Route 1, a multi-step process, offers the potential for chiral synthesis, as demonstrated by the use of baker's yeast for an asymmetric reduction. Route 2 provides a more direct and potentially more atom-economical approach through reductive amination. The choice of route will depend on the specific requirements of the researcher, including the need for stereochemical control and the desired scale of the synthesis. The provided experimental protocols and data tables are intended to serve as a valuable resource for scientists and professionals in the field of drug development.

References

- 1. (S)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TRC-B433860-100MG | LGC Standards [lgcstandards.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminobutanoate, a valuable bifunctional molecule, serves as a key building block in the synthesis of a wide array of pharmaceutical compounds and other specialty chemicals. Its structure, possessing both a primary amine and an ester functional group, imparts a versatile reactivity profile, making it an attractive starting material for the construction of complex molecular architectures, including various heterocyclic systems. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by detailed experimental protocols and visual representations of its reaction pathways.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- |

| Density | 0.975 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 176-178 °C | |

| Melting Point (HCl Salt) | 50 °C | Biosynth |

| CAS Number | 5303-65-1 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | Ethyl 3-aminobutyrate, β-aminobutyric acid ethyl ester | --INVALID-LINK--[2] |

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the independent and cooperative reactions of its amine and ester functionalities. This dual reactivity allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

N-Acylation

The primary amine group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

-

Materials:

-

(R)-Ethyl 3-aminobutanoate

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-ethyl 3-aminobutanoate (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-acetylated product.

-

Caption: N-Acylation of this compound.

N-Alkylation

The primary amine can also be alkylated using various alkylating agents. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination, a milder and more controlled method, is often preferred for the synthesis of secondary and tertiary amines.

-

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Dichloromethane or 1,2-Dichloroethane

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the N-alkylated product.

-

Caption: N-Alkylation via Reductive Amination.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-aminobutanoic acid.

-

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄)

-

Sodium bicarbonate or sodium carbonate for neutralization

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

-

Procedure:

-

Dissolve this compound in an excess of the aqueous acid solution.

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a base such as sodium bicarbonate until the pH is approximately neutral.

-

The product, 3-aminobutanoic acid, is often soluble in water. The isolation may require techniques such as ion-exchange chromatography or crystallization by adjusting the pH to the isoelectric point.

-

-

Materials:

-

This compound

-

Aqueous solution of a strong base (e.g., 1 M NaOH or KOH)

-

Aqueous solution of a strong acid (e.g., 1 M HCl) for neutralization

-

Organic solvent for extraction (e.g., Diethyl ether)

-

-

Procedure:

-

Dissolve this compound in an aqueous solution of the base.

-

Heat the mixture at reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a strong acid (e.g., HCl) to the isoelectric point of 3-aminobutanoic acid to induce precipitation.

-

Collect the precipitated product by filtration, wash with cold water, and dry. Alternatively, the product can be isolated by extraction with a suitable organic solvent after neutralization.

-

Caption: Hydrolysis of this compound.

Reduction of the Ester Group

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 4-amino-2-butanol.

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Caution! LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-2-butanol, which can be further purified by distillation or crystallization.

-

Caption: Reduction of this compound.

Synthesis of Heterocycles: The Biginelli Reaction

This compound can serve as a precursor to β-enamino esters, which are key intermediates in various multicomponent reactions for the synthesis of heterocyclic compounds. A prominent example is its use in a modified Biginelli reaction to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities.

-

Materials:

-

This compound (to be converted to ethyl 3-aminocrotonate in situ or used as a precursor)

-

An aldehyde (e.g., Benzaldehyde)

-

Urea or Thiourea

-

A catalyst (e.g., a few drops of concentrated HCl or a Lewis acid)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 equivalent), this compound (or its corresponding enamine, 1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Caption: Biginelli Reaction for Dihydropyrimidinone Synthesis.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, providing access to a multitude of important chemical entities, including acylated derivatives, N-alkylated amines, the corresponding carboxylic acid, the reduced amino alcohol, and a variety of heterocyclic compounds. The experimental protocols provided herein offer a practical guide for the utilization of this compound in a research and development setting. A thorough understanding of its chemical properties and reactivity is crucial for its effective application in the design and synthesis of novel molecules with potential applications in the pharmaceutical and chemical industries.

References

Spectroscopic Profile of Ethyl 3-Aminobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-aminobutanoate (CAS No: 5303-65-1), a key building block in organic synthesis and drug discovery. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Executive Summary

This compound is a bifunctional molecule containing both an amine and an ester functional group, making it a versatile intermediate. Accurate and detailed spectroscopic data are crucial for confirming its structure and purity. This guide presents tabulated ¹H and ¹³C NMR chemical shifts and coupling constants, characteristic IR absorption frequencies, and mass spectral fragmentation data. Furthermore, it outlines the standard experimental protocols for acquiring these spectra and includes visualizations to aid in the understanding of the molecular structure and fragmentation pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.12 | Quartet | 7.1 | -O-CH₂ -CH₃ |

| 3.25 | Sextet | 6.5 | -CH(NH₂ )- |

| 2.35 | Doublet of Doublets | 15.5, 5.5 | -CH₂ -CO- |

| 2.25 | Doublet of Doublets | 15.5, 7.5 | -CH₂ -CO- |

| 1.5 (broad s) | Singlet | - | -NH₂ |

| 1.25 | Triplet | 7.1 | -O-CH₂-CH₃ |

| 1.15 | Doublet | 6.5 | -CH(CH₃ )- |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 60.5 | -O-CH₂ -CH₃ |

| 48.5 | -C H(NH₂)- |

| 42.0 | -CH₂ -CO- |

| 24.5 | -CH(CH₃ )- |

| 14.2 | -O-CH₂-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380, 3310 | Medium, Sharp | N-H stretch (primary amine) |

| 2970, 2930, 2870 | Medium | C-H stretch (aliphatic) |

| 1730 | Strong, Sharp | C=O stretch (ester) |

| 1590 | Medium | N-H bend (primary amine) |

| 1180 | Strong | C-O stretch (ester) |

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 131 | 5 | [M]⁺ (Molecular Ion) |

| 116 | 20 | [M - CH₃]⁺ |

| 88 | 100 | [M - OC₂H₅]⁺ |

| 74 | 30 | [CH₃CH(NH₂)CH₂]⁺ |

| 44 | 80 | [CH₃CH=NH₂]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy

A solution of this compound (approx. 5-10 mg) in deuterated chloroform (CDCl₃, approx. 0.6 mL) containing tetramethylsilane (TMS) as an internal standard is prepared in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 scans.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 10-200.

Visualizations

The following diagrams illustrate the structure and mass spectral fragmentation of this compound.

Caption: Molecular Structure of this compound.

Caption: Key Fragmentation Pathways in EI-MS.

A Technical Guide to the Conformational Analysis of Ethyl 3-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of ethyl 3-aminobutanoate. Given the absence of specific published experimental data for this molecule, this document serves as a detailed framework for conducting such an analysis, combining theoretical principles with established experimental and computational protocols.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with the interconversion of these arrangements through rotation about single bonds. These different spatial arrangements are known as conformations or conformers. For flexible molecules like this compound, understanding the preferred conformations is crucial as it can significantly influence physical properties, chemical reactivity, and biological activity. A molecule may exist as a dynamic equilibrium of multiple conformers, with the population of each conformer determined by its relative free energy.

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. The primary bonds of interest for a detailed conformational analysis are the C2-C3 and C3-N bonds, as rotation around these bonds dictates the relative positioning of the key functional groups: the ethyl ester and the amino group.

Theoretical Conformational States

The stable conformations of this compound can be predicted by considering the steric and electronic interactions between substituent groups. The Newman projection is a useful tool for visualizing the conformations arising from rotation around a specific bond.

Rotation Around the C2-C3 Bond

Rotation around the C2-C3 bond determines the relative orientation of the ethyl ester group and the amino-methyl group. The three staggered conformations are expected to be the most stable due to minimized torsional strain.

-

Anti-conformer: The bulky ethyl ester group and the amino-methyl group are positioned 180° apart. This is generally the most stable conformation due to minimized steric hindrance.

-

Gauche-conformers: The ethyl ester group and the amino-methyl group are positioned approximately 60° apart. There are two possible gauche conformers, which are enantiomeric if the molecule is chiral. These are typically higher in energy than the anti-conformer due to steric repulsion.

Rotation Around the C3-N Bond

Rotation around the C3-N bond influences the orientation of the lone pair of electrons on the nitrogen atom relative to the rest of the molecule. The staggered conformations, where the N-H bonds and the lone pair are staggered with respect to the C-C, C-H, and C-N bonds on the adjacent carbon, are expected to be the most stable. Intramolecular hydrogen bonding between the amino group and the ester carbonyl group could potentially stabilize certain conformations.

Data Presentation: Illustrative Conformational Energies

The following table summarizes the hypothetical relative energies of the stable conformers of this compound based on general principles of conformational analysis. These values are illustrative and would require experimental or computational validation.

| Conformer (C2-C3 rotation) | Dihedral Angle (EtOOC-C2-C3-N) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Anti | ~180° | 0.0 | ~70% |

| Gauche 1 | ~60° | 0.8 | ~15% |

| Gauche 2 | ~-60° | 0.8 | ~15% |

Note: These are estimated values for illustrative purposes.

Experimental Protocols

A combination of experimental techniques can be employed to determine the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[1][2]

-

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg/mL.

-

Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional spectra such as COSY, HSQC, and HMBC to assign all proton and carbon signals.

-

Coupling Constant Analysis: Measure the three-bond proton-proton coupling constants (³JHH) between the protons on C2 and C3. The magnitude of these coupling constants can be related to the dihedral angle via the Karplus equation, providing information about the average conformation in solution.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform ROESY or NOESY experiments to identify through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance restraints that can help to elucidate the predominant conformation.[1][3]

-

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.

-

Methodology:

-

Crystallization: Grow single crystals of this compound or a suitable salt (e.g., hydrochloride) from various solvents and conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and thus the solid-state conformation.

-

Computational Chemistry Protocols

Computational modeling is an essential tool for exploring the conformational landscape of a molecule and complementing experimental data.[4][5][6]

-

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94s) or semi-empirical methods.[4][5]

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[3]

-

Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., free energies).

-

Boltzmann Population Analysis: Calculate the relative populations of the conformers at a given temperature using the calculated free energies and the Boltzmann distribution equation.[6]

-

Visualizations

Conformational Isomers of this compound

The following diagram illustrates the Newman projections for the staggered conformations arising from rotation around the C2-C3 bond.

Caption: Newman projections of C2-C3 bond rotation.

Workflow for Conformational Analysis

The following diagram outlines a typical workflow for a comprehensive conformational analysis.

Caption: Integrated workflow for conformational analysis.

Conclusion

References

- 1. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auremn.org.br [auremn.org.br]

- 3. mdpi.com [mdpi.com]

- 4. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology [mdpi.com]

In-Depth Technical Guide to the Biological Activity of Ethyl 3-Aminobutanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminobutanoate and its derivatives represent a versatile class of β-amino acid esters with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological properties, and underlying mechanisms of action. It includes a compilation of quantitative data on their antimicrobial, cytotoxic, and enzyme inhibitory activities, presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the molecular interactions and research methodologies discussed.

Introduction

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties and their role as building blocks for peptidomimetics and other bioactive molecules. This compound, a simple β-amino acid ester, serves as a key scaffold for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial, antifungal, cytotoxic, anti-inflammatory, and neuroprotective effects. Their structural similarity to endogenous molecules, such as γ-aminobutyric acid (GABA), suggests potential interactions with various biological targets, including enzymes and receptors. This guide aims to provide an in-depth technical resource for researchers exploring the therapeutic potential of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the modification of the primary amino group or the ester functionality of the parent molecule. A common synthetic route involves the N-acetylation of this compound to introduce an amide linkage, a functional group prevalent in many biologically active compounds.

A general workflow for the synthesis of an N-acetylated derivative is presented below:

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a variety of biological activities. The following sections summarize the available quantitative data.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial pathogens. The mechanism of action for some β-amino acid derivatives is thought to involve the disruption of the bacterial cell membrane.

| Derivative Structure | Test Organism | MIC (mg/mL) | Reference |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 2 | E. sakazakii | 0.125 | [1] |

| E. coli | 0.083 | [1] | |

| S. aureus | 0.073 | [1] | |

| K. pneumonia | 0.109 | [1] |

Cytotoxic Activity

The cytotoxic potential of this compound derivatives has been evaluated against various cell lines, including cancer cells and brine shrimp nauplii, as a preliminary screen for antitumor activity.

| Derivative Structure | Cell Line | LC50 / IC50 (µg/mL) | Reference |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 1 | Brine shrimp nauplii | 765 | [2] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 2 | Brine shrimp nauplii | 280 | [2] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 3 | Brine shrimp nauplii | 455 | [2] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative 4 | Brine shrimp nauplii | 630 | [2] |

Enzyme Inhibitory Activity

Certain derivatives have been shown to inhibit enzymes involved in metabolic processes, suggesting potential applications in the management of metabolic disorders.

| Derivative Class | Target Enzyme | IC50 (µg/mL) | Reference |

| 5-amino-nicotinic acid derivatives | α-amylase | 12.17 - 37.33 | |

| α-glucosidase | 12.01 - 38.01 |

Signaling Pathways

While the precise signaling pathways for simple this compound derivatives are not yet fully elucidated, the broader class of β-amino acids is known to interact with several key biological systems.

GABAergic System Modulation

Due to their structural similarity to GABA, β-amino acid derivatives are hypothesized to act as modulators of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Positive allosteric modulation of GABA-A receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability. This mechanism is central to the action of many anxiolytic, sedative, and anesthetic drugs.

Anti-inflammatory and Apoptotic Pathways

The anti-inflammatory and cytotoxic effects of some bioactive compounds are known to be mediated through the modulation of key signaling pathways involved in inflammation and programmed cell death (apoptosis). While not yet demonstrated specifically for simple this compound derivatives, these are plausible pathways for their observed biological activities.

References

- 1. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biocatalytic Synthesis of Ethyl 3-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of chiral β-amino acids and their esters is of significant interest in the pharmaceutical and fine chemical industries, as these moieties are crucial building blocks for a wide array of bioactive molecules. Ethyl 3-aminobutanoate, a valuable chiral intermediate, can be synthesized with high enantioselectivity and under mild conditions using biocatalytic reductive amination. This technical guide provides an in-depth overview of the enzymatic strategies, quantitative data, and detailed experimental protocols for the synthesis of this compound from the readily available precursor, ethyl acetoacetate.

Introduction to Biocatalytic Reductive Amination

The conversion of a ketone to a chiral amine is a pivotal transformation in organic synthesis. Biocatalysis has emerged as a powerful tool for this purpose, offering high stereoselectivity and mild reaction conditions compared to traditional chemical methods. The synthesis of this compound from ethyl acetoacetate is primarily achieved through two key enzyme classes: ω-Transaminases (ω-TAs) and Imine Reductases (IREDs)/Reductive Aminases (RedAms) .

These enzymes catalyze the direct conversion of the keto group in ethyl acetoacetate to an amino group, establishing a chiral center with high fidelity. The choice of enzyme dictates the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-enantiomer of this compound.

Enzymatic Pathways for this compound Synthesis

The biocatalytic reductive amination of ethyl acetoacetate can proceed via two distinct enzymatic pathways, each with its own mechanistic features and process considerations.

ω-Transaminase (ω-TA) Catalyzed Synthesis

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[1] The reaction proceeds through a "ping-pong bi-bi" mechanism, where the enzyme shuttles the amino group from the donor to the keto ester.

dot

Caption: ω-Transaminase catalytic cycle for this compound synthesis.

A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. To drive the reaction towards product formation, a large excess of the amino donor is often required, or a system for the removal of the ketone byproduct (e.g., acetone when using isopropylamine) must be implemented.

Imine Reductase (IRED) and Reductive Aminase (RedAm) Catalyzed Synthesis

IREDs and RedAms are NADPH-dependent oxidoreductases that catalyze the reduction of imines to amines.[2] In the context of this compound synthesis, these enzymes facilitate the reductive amination of ethyl acetoacetate with an amine source, typically ammonia or a primary amine.

RedAms are a subclass of IREDs that can catalyze both the formation of the imine intermediate from the ketone and amine, and its subsequent reduction to the amine product.[2] This single-enzyme system simplifies the process compared to relying on spontaneous imine formation.

dot

References

The Genesis of a Versatile Biomaterial: A Technical Guide to the Discovery and History of Beta-Amino Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino esters, a class of organic compounds characterized by an ester group and an amino group separated by two carbon atoms, have emerged as pivotal players in the field of biomaterials and drug delivery. Their inherent biodegradability and pH-responsive nature have made them particularly attractive for a range of biomedical applications. This technical guide provides an in-depth exploration of the discovery and historical development of both monomeric and polymeric beta-amino esters, with a focus on their synthesis, characterization, and seminal applications. We will delve into the key scientific milestones, present detailed experimental protocols for their synthesis, and offer a quantitative comparison of their performance characteristics.

A Tale of Two Chemistries: Monomeric and Polymeric Beta-Amino Esters

The story of beta-amino esters is one of parallel developments in synthetic organic chemistry and polymer science. While monomeric beta-amino esters have been known for decades as valuable synthetic intermediates, the advent of poly(beta-amino esters) revolutionized the field of non-viral gene delivery.

The Early Days: The Synthesis of Monomeric Beta-Amino Esters

The synthesis of beta-amino acids and their corresponding esters has a rich history rooted in classical organic reactions. One of the earliest and most notable methods is the Rodionov reaction , first reported in the early 20th century. This reaction involves the condensation of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solvent to produce a beta-amino acid, which can then be esterified.

Several other key reactions have been instrumental in the synthesis of monomeric beta-amino esters:

-

The Mannich Reaction: This three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (like a ketone or an ester) provides a versatile route to beta-amino carbonyl compounds, including beta-amino esters.

-

The Reformatsky Reaction: This reaction utilizes an alpha-halo ester and a carbonyl compound in the presence of zinc to form a beta-hydroxy ester, which can be subsequently converted to a beta-amino ester.

These methods have been refined over the years, with the development of asymmetric variations to produce chiral beta-amino esters, which are crucial building blocks for many pharmaceuticals.

The Polymer Revolution: The Birth of Poly(beta-amino esters)

While monomeric beta-amino esters were valuable in their own right, their polymerization into long chains unlocked a new realm of possibilities. The first synthesis of poly(β-amino esters) (PBAEs) was reported in 1983 by Chiellini and his colleagues. However, it was the pioneering work of Professor Robert Langer's group at MIT around the year 2000 that truly ignited interest in these polymers as effective non-viral gene delivery vectors. Their research demonstrated that PBAEs could efficiently condense nucleic acids into nanoparticles, protect them from degradation, and facilitate their entry into cells.

The primary method for synthesizing PBAEs is the Michael addition of a primary or secondary amine to a diacrylate ester. This straightforward and highly efficient reaction allows for the creation of large libraries of structurally diverse polymers by simply varying the amine and diacrylate monomers. This combinatorial approach has been instrumental in identifying lead candidates for various gene and drug delivery applications.

Key Milestones in the Development of Beta-Amino Esters

| Year | Milestone | Key Researchers/Contributors |

| Early 20th Century | Development of the Rodionov reaction for the synthesis of β-amino acids. | S. N. Rodionov (and others) |

| 1983 | First reported synthesis of poly(β-amino esters). | E. Chiellini et al. |

| ~2000 | Pioneering work on the use of poly(β-amino esters) as non-viral gene delivery vectors, highlighting their biodegradability and efficacy.[1] | Robert Langer's Group |